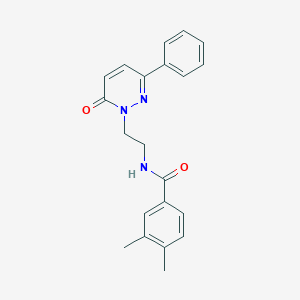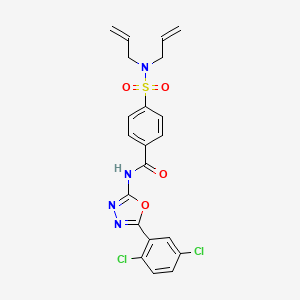![molecular formula C19H15N5O2 B2389997 6-羟基-N-(3-(8-甲基咪唑并[1,2-a]吡啶-2-基)苯基)嘧啶-4-甲酰胺 CAS No. 2034255-73-5](/img/structure/B2389997.png)
6-羟基-N-(3-(8-甲基咪唑并[1,2-a]吡啶-2-基)苯基)嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure
科学研究应用
This compound has shown promise in various scientific research applications:
Medicine: It has potential antituberculosis and anticancer properties[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems and potential as a therapeutic agent.
Industry: Applied in the development of new materials and chemical processes.
作用机制
Target of Action
The compound 6-hydroxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)pyrimidine-4-carboxamide is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators . .
Mode of Action
Imidazo[1,2-a]pyridines, to which this compound belongs, have been known to interact with various targets, including cdks, calcium channels, and gaba a receptors . The interaction with these targets can lead to various changes in cellular processes, depending on the specific target and the context of the interaction.
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect pathways related to cell cycle regulation (through cdk inhibition), calcium signaling (through calcium channel blocking), and neurotransmission (through gaba a receptor modulation) .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridines, it can be inferred that this compound may have antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridin-2-yl phenylamine with pyrimidine-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) are typical.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of halogen atoms into the molecular structure.
相似化合物的比较
Imidazo[1,2-a]pyridine derivatives
Pyrimidine analogs
Phenylamine derivatives
Uniqueness: 6-Hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable compound for further research and development.
属性
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-12-4-3-7-24-10-16(23-18(12)24)13-5-2-6-14(8-13)22-19(26)15-9-17(25)21-11-20-15/h2-11H,1H3,(H,22,26)(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSXGNBOZJVDQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=O)NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)
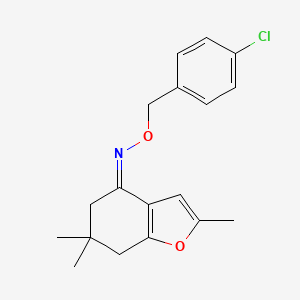

![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)
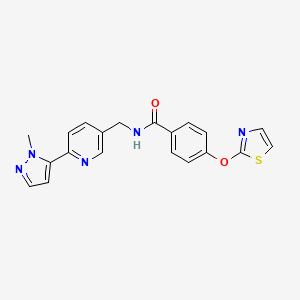

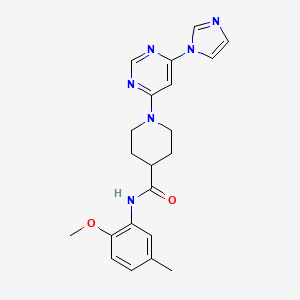

![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)
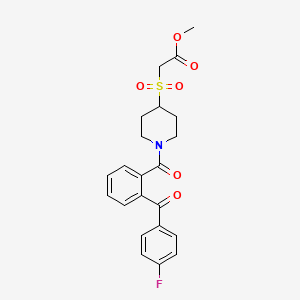
![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)
